Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate
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Overview
Description
Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate typically involves the reaction of prop-2-enyl alcohol with 2-(prop-2-enoxymethoxy)propanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of green chemistry principles, such as aqueous micellar media, can enhance the eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohols from the ester.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyl 2-(prop-2-ynoxymethoxy)propanoate: Similar structure but with triple bonds instead of double bonds.
Prop-2-enyl 2-(prop-2-ynyloxy)propanoate: Contains a triple bond in the side chain.
Uniqueness
Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
81717-70-6 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate |
InChI |
InChI=1S/C10H16O4/c1-4-6-12-8-14-9(3)10(11)13-7-5-2/h4-5,9H,1-2,6-8H2,3H3 |
InChI Key |
YLDXDNPWOGZJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC=C)OCOCC=C |
Origin of Product |
United States |
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